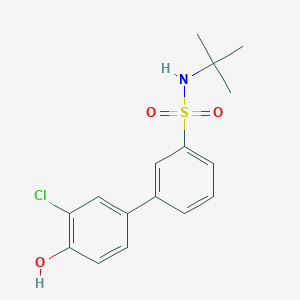

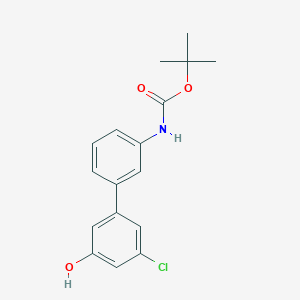

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSCP) is an organic compound belonging to the class of sulfonamides. It is a derivative of phenol, and is a white crystalline powder with a melting point of 91-92°C. 4-t-BSCP is a versatile reagent used in a variety of synthetic and analytical applications. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

Mecanismo De Acción

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a type of sulfonamide, which is a class of compounds that act as inhibitors of enzymes involved in the biosynthesis of folic acid. The sulfonamide moiety of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% binds to the active site of the enzyme, which results in the inhibition of the enzyme's activity and the subsequent inhibition of folic acid synthesis.

Biochemical and Physiological Effects

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to have antibacterial and antifungal activity. It has been used in the treatment of various bacterial and fungal infections, including those caused by Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used in the treatment of urinary tract infections and acne.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is its versatility, as it can be used in a variety of synthetic and analytical applications. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that it is a relatively unstable compound, and it can decompose when exposed to heat or light.

Direcciones Futuras

Future research on 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% may focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals, its use as an analytical reagent for the determination of various compounds, and its use as a potential therapeutic agent for the treatment of various bacterial and fungal infections. Additionally, research may focus on improving the stability of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its solubility in various solvents. Further research may also focus on the development of new synthetic methods for the preparation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.

Métodos De Síntesis

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step process. In the first step, an aryl sulfonamide is synthesized by reacting an aryl halide with sodium sulfamate in the presence of a base such as pyridine or triethylamine. In the second step, the aryl sulfonamide is reacted with 3-t-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to produce 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.

Aplicaciones Científicas De Investigación

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the determination of various compounds, such as carbohydrates, amino acids, and nucleotides. It is also used in the synthesis of other organic compounds, such as heterocycles, and in the synthesis of polymers.

Propiedades

IUPAC Name |

N-tert-butyl-3-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGWDCIGEFDYGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)

![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)

![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)

![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)

![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)

![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)